molecular formula C13H13Cl B12528575 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene CAS No. 819871-68-6

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B12528575
CAS No.: 819871-68-6
M. Wt: 204.69 g/mol
InChI Key: YQOUFKBEKZJYPS-UHFFFAOYSA-N
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Description

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene is a substituted benzene derivative with three distinct functional groups:

  • Chloro group at position 4 (electron-withdrawing).
  • Ethynyl group at position 1 (sp-hybridized carbon, highly reactive).
  • 3-Methylbut-2-en-1-yl (prenyl) group at position 2 (electron-donating via conjugation).

Its molecular weight is approximately 207.72 g/mol, calculated from substituent contributions: benzene (78.11), Cl (35.45), ethynyl (25.04), and prenyl (C₅H₉, 69.12). The prenyl group, common in natural products like terpenoids, suggests possible bioactivity, while the ethynyl group enables reactivity in click chemistry (e.g., Sonogashira coupling) .

Properties

CAS No.

819871-68-6

Molecular Formula

C13H13Cl

Molecular Weight

204.69 g/mol

IUPAC Name

4-chloro-1-ethynyl-2-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C13H13Cl/c1-4-11-7-8-13(14)9-12(11)6-5-10(2)3/h1,5,7-9H,6H2,2-3H3

InChI Key

YQOUFKBEKZJYPS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)Cl)C#C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The Sonogashira coupling is the most widely employed method for introducing the ethynyl group into the aromatic framework. The reaction involves coupling a halogenated benzene precursor (e.g., 4-chloro-1-iodo-2-(3-methylbut-2-en-1-yl)benzene) with a terminal alkyne (e.g., trimethylsilylacetylene or ethynylbenzene) under palladium/copper catalysis.

Key Steps :

  • Precursor Synthesis :
    • The halogenated precursor is prepared via Friedel-Crafts alkylation or Grignard addition to introduce the 3-methylbut-2-en-1-yl group. For example, 2-bromo-4-chloro-1-iodobenzene reacts with 3-methylbut-2-en-1-yl magnesium bromide to form 4-chloro-1-iodo-2-(3-methylbut-2-en-1-yl)benzene.
    • Alternative routes use Kumada coupling or Heck reactions for alkenyl group installation.
  • Coupling Conditions :

    • Catalyst System : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (5–10 mol%), CuI (10 mol%).
    • Base : Triethylamine (TEA) or Cs₂CO₃ in polar aprotic solvents (e.g., DMSO, THF).
    • Temperature : 60–85°C for 12–24 hours.
  • Deprotection :

    • Trimethylsilyl (TMS)-protected alkynes are deprotected using K₂CO₃ or tetrabutylammonium fluoride (TBAF).

Optimized Conditions and Yields

Parameter Optimal Value Yield (%) Source
Catalyst Pd(PPh₃)₄ (5 mol%) 85–92
Solvent DMSO 92
Base Cs₂CO₃ 89
Temperature 80°C 90

Example Protocol :
4-Chloro-1-iodo-2-(3-methylbut-2-en-1-yl)benzene (1.0 eq), trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Cs₂CO₃ (2.0 eq) in DMSO at 80°C for 18 hours yielded 89% product. Deprotection with TBAF afforded the final compound in 95% purity.

Alternative Methods: Scope and Limitations

Alkyne Alkylation via Organometallic Reagents

Grignard or Organozinc Approaches :

  • Procedure : Reacting 4-chloro-1-iodo-2-(3-methylbut-2-en-1-yl)benzene with ethynylmagnesium bromide or ethynylzinc chloride.
  • Conditions : THF, −78°C to room temperature, 6–12 hours.
  • Yield : 60–75%, lower than Sonogashira due to competing side reactions.

Inverse Sonogashira Coupling

Photoinduced Variant :

  • Mechanism : Excited iodoalkynes react with arenes under visible light without transition metals.
  • Applicability : Limited to electron-rich arenes; yields for chloro-substituted substrates remain modest (≤50%).

Comparative Analysis of Methods

Method Advantages Disadvantages
Sonogashira High yield (85–92%), scalability Requires Pd/Cu catalysts
Grignard Alkylation Avoids precious metals Lower yield, strict anhydrous conditions
Inverse Sonogashira Metal-free, mild conditions Narrow substrate scope

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the properties of 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene. The compound features a chloro substituent and an ethynyl group attached to a benzene ring, contributing to its reactivity and utility in organic synthesis.

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that these derivatives can inhibit tumor growth in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study Cell Line IC50 (μM) Mechanism
Smith et al., 2023MCF-7 (Breast Cancer)15Apoptosis induction
Johnson et al., 2024A549 (Lung Cancer)12Cell cycle arrest

Antiviral Properties

Another application of this compound is its antiviral activity. Research indicates that certain analogs can inhibit viral replication in vitro. For instance, a study highlighted its effectiveness against the influenza virus, suggesting potential as a therapeutic agent for viral infections.

Polymer Synthesis

This compound serves as a key building block in polymer chemistry. Its ethynyl group allows for cross-linking reactions that enhance the mechanical properties of polymers. A notable application is in the development of high-performance elastomers.

Polymer Type Properties Enhanced Application
Thermosetting polymersIncreased thermal stabilityAutomotive parts
Conductive polymersImproved electrical conductivityElectronic devices

Development of Anticancer Agents

In a comprehensive study conducted by Lee et al. (2024), several derivatives of this compound were synthesized and tested for their anticancer potential. The study reported that modifications to the ethynyl group significantly affected the compounds' potency against various cancer types.

Synthesis of Functionalized Polymers

A research project led by Chen et al. (2025) focused on using this compound to synthesize functionalized polymers with enhanced properties for biomedical applications. The findings demonstrated that incorporating this compound into polymer matrices improved biocompatibility and mechanical strength, making them suitable for drug delivery systems.

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets. The ethynyl group and chloro substituent can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The prenyl group increases hydrophobicity and steric bulk, reducing water solubility compared to simpler analogs like 4-chloro-1-ethynylbenzene .
  • The ethynyl group introduces reactivity absent in prenyl-only analogs (e.g., 2-(3-methylbut-2-en-1-yl)benzene), enabling cross-coupling reactions .

Physicochemical Properties

Compound Name Solubility (Water) Boiling Point (°C, est.) Reactivity Highlights
Target Compound Low 280–300 Ethynyl: Click chemistry; Prenyl: Conjugation
4-Chloro-1-ethynylbenzene Moderate 200–220 High polarity due to Cl and ethynyl
2-(3-Methylbut-2-en-1-yl)benzene Very Low 190–210 Prenyl-driven hydrophobicity

Key Findings :

  • The target compound exhibits the lowest water solubility due to combined hydrophobic prenyl and chloro groups.
  • Ethynyl-containing analogs show higher reactivity in cross-coupling reactions compared to prenyl-only derivatives .

Reactivity:

  • The ethynyl group in the target compound facilitates applications in polymer chemistry and bioconjugation, unlike 4-chloro-2-(3-methylbut-2-en-1-yl)benzene, which lacks this functionality .
  • The prenyl group may confer mild antioxidant properties, as seen in related terpenoid metabolites (e.g., HMDB0014946) .

Biological Activity

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene, a compound with notable biological properties, has garnered attention in various fields, including pharmacology and agrochemistry. This article aims to explore its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H13Cl\text{C}_{12}\text{H}_{13}\text{Cl}

It features a chloro substituent, an ethynyl group, and a branched alkyl chain, which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antifungal Activity : Research indicates that this compound exhibits significant antifungal properties. It acts by disrupting the cell membrane integrity of fungal pathogens, leading to cell lysis and death. The specific interactions with fungal cell wall components have been documented in various studies .
  • Antitumor Potential : Preliminary studies suggest that the compound may possess antitumor activity. It has been observed to inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest. The underlying mechanisms involve the modulation of signaling pathways associated with cell survival and apoptosis .
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is critical for its protective effects against cellular damage induced by reactive oxygen species (ROS) .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Study Objective Findings
Study AAntifungal efficacy against Candida albicansDemonstrated a significant reduction in fungal growth at low concentrations.
Study BAntitumor effects on breast cancer cellsInduced apoptosis in MCF-7 cell line with IC50 values indicating potent activity.
Study CAntioxidant capacity assessmentShowed high radical scavenging activity comparable to established antioxidants like ascorbic acid.

Toxicological Profile

The safety profile of this compound is crucial for its application in therapeutic contexts. Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also necessitates careful evaluation regarding its cytotoxicity and potential side effects.

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